Hex-5-en-2-yl methanesulfonate
Description
Significance of Methanesulfonate (B1217627) Esters as Versatile Synthetic Intermediates
Methanesulfonate esters, commonly known as mesylates, are a crucial class of compounds in organic synthesis due to their role as excellent leaving groups in nucleophilic substitution and elimination reactions. The methanesulfonyl group is a strong electron-withdrawing group, which makes the corresponding ester a highly effective leaving group, often comparable to or even better than halides. This property is fundamental to many synthetic strategies.
The versatility of methanesulfonate esters is evident in their wide range of applications:
Nucleophilic Substitution Reactions: Mesylates readily undergo substitution reactions with a wide variety of nucleophiles, including amines, azides, thiols, and cyanides, to form new carbon-heteroatom bonds. This is a cornerstone of many synthetic pathways in medicinal chemistry and materials science.
Protecting Group Chemistry: The methanesulfonyl group can be used as a protecting group for alcohols. While less common than other protecting groups, its specific reactivity can be advantageous in certain synthetic contexts.
Alkylation Agents: Due to their high reactivity, some methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate, are potent alkylating agents. nih.govnih.gov This reactivity is harnessed in various chemical processes, although it also necessitates careful handling due to potential toxicity.
Intermediate in Pharmaceutical Synthesis: Methanesulfonic acid and its esters are important intermediates in the synthesis of various pharmaceuticals, including antifungal drugs. google.com They are often employed to introduce specific functional groups or to facilitate key bond-forming reactions. For instance, methanesulfonic acid active esters are essential for the synthesis of itraconazole. google.com
Overview of the Hex-5-en-2-yl Scaffold in Organic Transformations
The hex-5-en-2-yl scaffold provides a six-carbon chain with two distinct points of reactivity: a terminal double bond and a functional group at the C-2 position. This arrangement is valuable for a number of synthetic operations:
Alkene Chemistry: The terminal double bond can participate in a wide array of classic alkene reactions, such as hydrogenation, hydrohalogenation, epoxidation, and polymerization. smolecule.com This allows for the introduction of various functionalities at the end of the carbon chain.
Radical Cyclizations: The hex-5-enyl moiety is a classic substrate for radical cyclization reactions, typically leading to the formation of five-membered rings. acs.org This is a powerful method for constructing carbocyclic and heterocyclic systems with a high degree of stereochemical control.
Precursor to Chiral Building Blocks: The chiral center at the C-2 position, when combined with the terminal alkene, makes the hex-5-en-2-yl scaffold a useful precursor for the synthesis of chiral molecules. For example, chiral hex-5-yn-2-ones are valuable precursors for the synthesis of photosynthetic hydroporphyrins. rsc.org
Research Landscape and Foundational Studies on Hex-5-en-2-yl Methanesulfonate
Research specifically focused on this compound is not extensive, with the compound often appearing as an intermediate in broader synthetic studies. However, its utility is demonstrated in the synthesis of biologically active molecules.
A notable application of a related compound, (E)-6-(4-methoxyphenyl)hex-5-en-1-yl-methanesulfonate, is in the synthesis of ONO-LB-457, a potent and orally active leukotriene B4 receptor antagonist. researchgate.net In this synthesis, the methanesulfonate serves as a leaving group in a nucleophilic substitution reaction to connect the hexenyl side chain to a phenoxy moiety. researchgate.net This highlights the role of such compounds as key intermediates in the construction of complex pharmaceutical agents.
The reactivity of the hexenyl system itself has been the subject of more fundamental research. For example, studies on the stereochemical control in hex-5-enyl radical cyclizations have provided a deep understanding of how to control the formation of cyclic products from such precursors. acs.org
Defining the Academic Research Scope for this compound
The academic research scope for this compound is primarily centered on its application as a versatile building block in organic synthesis. Its bifunctional nature allows for its use in a variety of synthetic strategies, including:
Synthesis of Complex Natural Products and Analogues: The combination of a reactive leaving group and a terminal alkene makes it a suitable starting material for the synthesis of natural products containing both cyclic and acyclic portions.
Development of New Synthetic Methodologies: The unique reactivity of this compound can be exploited in the development of novel synthetic methods, particularly those involving tandem reactions where both the alkene and the methanesulfonate participate.
Medicinal Chemistry: As demonstrated by the synthesis of leukotriene B4 receptor antagonists, this compound and its derivatives are valuable intermediates in the preparation of new drug candidates. researchgate.net
Table of Compound Properties: this compound
| Property | Value | Source |
| CAS Number | 89122-07-6 | biosynth.com |
| Molecular Formula | C7H14O3S | uni.lu |
| Molecular Weight | 196.27 g/mol | cymitquimica.com |
| SMILES | CC(CCC=C)OS(=O)(=O)C | uni.lu |
| InChI | InChI=1S/C7H14O3S/c1-4-5-6-7(2)10-11(3,8)9/h4,7H,1,5-6H2,2-3H3 | uni.lu |
Structure
2D Structure
Properties
CAS No. |
89122-07-6 |
|---|---|
Molecular Formula |
C7H16O4S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
hex-5-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H12O.CH4O3S/c1-3-4-5-6(2)7;1-5(2,3)4/h3,6-7H,1,4-5H2,2H3;1H3,(H,2,3,4) |
InChI Key |
BZOSUCXSHYNAFO-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)OS(=O)(=O)C |
Canonical SMILES |
CC(CCC=C)O.CS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Hex 5 En 2 Yl Methanesulfonate
Nucleophilic Substitution Reactions at the C2 Position
Hex-5-en-2-yl methanesulfonate (B1217627) features a methanesulfonyl group (mesylate) attached to the second carbon of a hexene chain. The mesylate is an excellent leaving group in nucleophilic substitution reactions because it is the conjugate base of the strong acid, methanesulfonic acid. ntu.ac.ukmasterorganicchemistry.com This property facilitates the displacement of the mesylate group by a wide range of nucleophiles. The substitution reactions occur at the electrophilic C2 carbon, which is a secondary carbon center. The reaction pathway is highly dependent on factors such as the nucleophile, solvent, and steric hindrance.
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org A critical feature of the SN2 mechanism is that the nucleophile must attack from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orglibretexts.org
This backside attack has a direct and predictable consequence for the stereochemistry at the reaction center. It leads to an inversion of the three-dimensional arrangement of the groups attached to the electrophilic carbon, a phenomenon known as Walden inversion. masterorganicchemistry.com If the C2 carbon of Hex-5-en-2-yl methanesulfonate is a chiral center, an SN2 reaction will proceed with inversion of configuration. libretexts.orgyoutube.com For example, if the starting material is the (R)-enantiomer, the product formed via an SN2 pathway will be the (S)-enantiomer, and vice versa. libretexts.orglibretexts.orgyoutube.com This stereospecific outcome is a hallmark of the SN2 mechanism. libretexts.orglibretexts.org The transition state of the reaction involves a trigonal bipyramidal geometry where the carbon atom is momentarily five-coordinate as the new bond with the nucleophile forms and the bond to the leaving group breaks. masterorganicchemistry.com
The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. masterorganicchemistry.commsu.edu This relationship is described by a second-order rate law:
Rate = k[this compound][Nucleophile]
This bimolecular nature means that both reactants are involved in the single, rate-determining step of the reaction. libretexts.orgmsu.eduvanderbilt.edu The reaction rate is sensitive to steric hindrance around the electrophilic carbon. libretexts.org For this compound, the electrophilic center is a secondary carbon. SN2 reactions at secondary carbons are feasible but are generally slower than at primary or methyl carbons due to increased steric bulk, which impedes the backside attack of the nucleophile. masterorganicchemistry.commasterorganicchemistry.com
Thermodynamically, the reaction's favorability depends on the relative stability of the reactants and products. The use of a good leaving group like mesylate is crucial, as its departure forms a stable, weakly basic anion.
The success and rate of SN2 reactions on this compound are profoundly influenced by the nucleophile's strength and the choice of solvent.
Nucleophile Structure: Strong nucleophiles are required to facilitate the concerted SN2 mechanism. youtube.com Generally, species with a negative charge are stronger nucleophiles than their neutral counterparts (e.g., HO⁻ > H₂O). Nucleophilicity is also affected by factors like polarizability and basicity.
Reaction Environment (Solvent Effects): The solvent plays a critical role in stabilizing the reactants and the transition state. Solvents for SN2 reactions are typically categorized as polar protic or polar aprotic.
Polar protic solvents (e.g., water, methanol, ethanol) have acidic protons and are capable of hydrogen bonding. csbsju.edu These solvents can solvate the nucleophile, creating a "shell" of solvent molecules around it. blogspot.comyoutube.com This solvation stabilizes the nucleophile, making it less reactive and thereby slowing down the rate of SN2 reactions. csbsju.eduwfu.edu
Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)) possess large dipole moments but lack acidic protons. youtube.com They can solvate the accompanying cation but leave the anionic nucleophile relatively "naked" and highly reactive. libretexts.orgblogspot.com This leads to a significant acceleration of the SN2 reaction rate. libretexts.orgyoutube.com For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol. libretexts.orglibretexts.org
| Solvent Type | Examples | Interaction with Nucleophile | Effect on SN2 Rate |
|---|---|---|---|
| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Strong solvation via hydrogen bonding | Decreases rate |
| Polar Aprotic | Acetone, DMSO, DMF | Weak solvation | Increases rate |
Elimination Reactions and Olefin Isomerization Pathways
In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of strong, sterically hindered bases. The most common competing pathway for an SN2 reaction is the bimolecular elimination (E2) reaction. Furthermore, the terminal double bond in the molecule may undergo isomerization under certain catalytic conditions.
Under conditions that favor elimination, a base removes a proton from a carbon adjacent to the carbon bearing the mesylate leaving group, leading to the formation of a new double bond. For this compound, this could result in the formation of hexa-1,5-diene or hexa-2,5-diene.
The terminal alkene (C5=C6) in the molecule can also be susceptible to isomerization, where the double bond migrates to a more thermodynamically stable internal position. This process, known as olefin isomerization, is often catalyzed by transition metals or acids. organic-chemistry.orgresearchgate.net For example, 1-hexene can be catalytically isomerized to 2-hexene. organic-chemistry.orgresearchgate.net Such isomerization could potentially occur as a side reaction if the reaction conditions for substitution or coupling are suitable for promoting it.
Transition Metal-Catalyzed Transformations of this compound
Alkyl sulfonates like this compound can serve as electrophiles in transition metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon bonds under conditions that are often milder and more functional-group tolerant than traditional organometallic reactions.
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for forming C(sp²)–C(sp³) or C(sp³)–C(sp³) bonds by coupling two different electrophiles, often in the presence of a stoichiometric reductant like zinc or manganese metal. nih.govwisc.edu This approach avoids the need to pre-form and handle often sensitive organometallic nucleophiles. wisc.edu
In this context, this compound can act as the C(sp³) electrophile. The general mechanism for such a reaction involves the oxidative addition of one electrophile to a low-valent nickel catalyst. nih.gov Subsequent steps, facilitated by the reductant, lead to the incorporation of the second electrophile and the final reductive elimination step forms the new C-C bond and regenerates the active nickel catalyst. wikipedia.org The use of sulfonate esters like mesylates and tosylates as electrophiles in nickel- and palladium-catalyzed cross-coupling reactions is a well-established field. organic-chemistry.orgnih.gov This methodology allows for the coupling of the hexenyl fragment with a wide variety of other organic fragments, sourced from aryl or alkyl halides or other sulfonates. researchgate.net
Intramolecular Cycloaddition Reactions Involving the Alkene Moiety
The presence of the alkene moiety in this compound introduces the potential for intramolecular reactions, specifically cycloaddition, where the double bond participates in the reaction at the carbon center bearing the methanesulfonate leaving group. Mechanistic investigations, primarily through solvolysis studies, have revealed significant anchimeric assistance from the alkene π-electrons. This neighboring group participation leads to a substantial increase in the reaction rate and results in the formation of cyclic products.
The solvolysis of unsaturated sulfonates, such as this compound, proceeds at a dramatically accelerated rate compared to their saturated analogs. This rate enhancement is attributed to the intramolecular nucleophilic attack of the alkene double bond on the carbon atom bearing the leaving group. This participation of the π orbitals helps to delocalize the developing positive charge in the transition state, thus lowering the activation energy of the reaction. wikipedia.org The interaction results in the formation of a bridged, carbocationic intermediate, which is stabilized by resonance. dalalinstitute.com This phenomenon is a clear demonstration of anchimeric assistance, where a neighboring group within the molecule facilitates the departure of the leaving group. dalalinstitute.comutexas.edu
The rate of solvolysis for an unsaturated tosylate, a compound with a leaving group similar to methanesulfonate, has been observed to be up to 1011 times faster than that of the corresponding saturated tosylate. wikipedia.orgdalalinstitute.com This significant difference in reaction rates underscores the profound effect of the participating alkene moiety. The resulting carbocationic intermediate can then be attacked by a nucleophile (e.g., the solvent) to yield cyclic products.
Table 1: Illustrative Rate Enhancement in Solvolysis due to Alkene Participation
| Substrate | Relative Rate of Solvolysis | Influence of Alkene Moiety |
|---|---|---|
| Saturated Alkyl Sulfonate | 1 | Baseline rate without participation |
| Unsaturated Alkyl Sulfonate (e.g., a hex-5-en-2-yl derivative) | Up to 1011 | Significant rate acceleration due to anchimeric assistance |
The stereochemistry of the starting material can also influence the outcome of these reactions, with the geometry of the molecule dictating the feasibility of the intramolecular attack. For the cycloaddition to occur, the alkene and the leaving group must be in a suitable spatial orientation that allows for effective orbital overlap.
Comparative Studies of Methanesulfonate as a Leaving Group
The methanesulfonate group (CH₃SO₃⁻), often abbreviated as mesylate (MsO⁻), is widely recognized as an effective leaving group in nucleophilic substitution and elimination reactions. Its efficacy stems from the fact that it is the conjugate base of a strong acid, methanesulfonic acid (CH₃SO₃H). Weak bases are good leaving groups because they are stable on their own and can readily accommodate the negative charge they take with them upon departing from the substrate. reddit.com
The stability of the methanesulfonate anion is due to the delocalization of the negative charge across the three oxygen atoms through resonance. This charge distribution minimizes the electron density on any single atom, rendering the anion non-basic and, consequently, an excellent leaving group.
In comparative studies, the leaving group ability of methanesulfonate is often ranked alongside other sulfonate esters, such as tosylate (p-toluenesulfonate) and triflate (trifluoromethanesulfonate), as well as halide ions. Generally, the nucleofugality of these groups correlates with the acidity of their conjugate acids.
Table 2: Comparative Leaving Group Ability
| Leaving Group | Abbreviation | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Leaving Group Ability |
|---|---|---|---|---|
| Trifluoromethanesulfonate | TfO⁻ | Triflic acid | -14 | Excellent |
| Methanesulfonate | MsO⁻ | Methanesulfonic acid | -1.9 | Good |
| p-Toluenesulfonate | TsO⁻ | p-Toluenesulfonic acid | -2.8 | Good |
| Iodide | I⁻ | Hydroiodic acid | -10 | Good |
| Bromide | Br⁻ | Hydrobromic acid | -9 | Moderate |
| Chloride | Cl⁻ | Hydrochloric acid | -7 | Moderate |
| Fluoride | F⁻ | Hydrofluoric acid | 3.2 | Poor |
As indicated in the table, methanesulfonate is a good leaving group, comparable in its ability to tosylate. While not as potent as triflate, which benefits from the strong electron-withdrawing effect of the three fluorine atoms, methanesulfonate is significantly better than the halide ions, with the exception of iodide. The choice of leaving group in a synthetic procedure can influence the rate and mechanism of the reaction, and methanesulfonates are frequently employed when a highly reactive substrate is desired for nucleophilic substitution or elimination.
Applications of Hex 5 En 2 Yl Methanesulfonate As a Key Synthetic Intermediate
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the elaboration of simple starting materials into more complex structures. Hex-5-en-2-yl methanesulfonate (B1217627) is a proficient substrate for such transformations, primarily through its participation in alkylation reactions.
Alkylation Reactions for Chain Elongation and Functionalization
The methanesulfonate group of Hex-5-en-2-yl methanesulfonate is readily displaced by a wide range of carbon nucleophiles. This reactivity is harnessed in alkylation reactions to extend carbon chains and introduce new functional groups. For instance, reaction with organocuprates or Grignard reagents allows for the introduction of alkyl or aryl groups, respectively. This straightforward substitution provides a reliable method for building molecular complexity. The terminal alkene can then be further manipulated in subsequent synthetic steps, showcasing the compound's utility as a bifunctional building block.
| Nucleophile | Reagent Example | Product Type |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Alkyl | Lithium Dialkylcuprate (R₂CuLi) | Elongated Alkane |
| Aryl | Phenylmagnesium Bromide (PhMgBr) | Aryl-substituted Alkane |
| Malonate Enolate | Sodium Diethyl Malonate | Dialkyl Malonate Derivative |
Strategic Use in Malonate Alkylations for Chiral Building Blocks
A significant application of this compound lies in its use as an alkylating agent in malonate synthesis. The reaction of a malonic ester enolate with this compound introduces the hexenyl moiety onto the malonate backbone. This resulting functionalized malonate is a versatile precursor for the synthesis of chiral building blocks.
For example, the ester groups can be hydrolyzed and one of the resulting carboxylic acids can be selectively removed through decarboxylation, leading to a carboxylic acid with a pendant hexenyl group. The double bond can then be subjected to various stereoselective transformations, such as asymmetric dihydroxylation or epoxidation, to introduce chirality. These chiral building blocks are invaluable in the synthesis of enantiomerically pure pharmaceuticals and natural products. While specific examples detailing the enantioselective alkylation of malonates directly with this compound are not extensively documented in readily available literature, the principles of asymmetric phase-transfer catalysis with similar electrophiles suggest its potential in this area.
Construction of Complex Molecular Architectures
The dual functionality of this compound makes it an ideal starting material for the synthesis of complex cyclic structures, including polycyclic and macrocyclic systems, as well as analogues of biologically active compounds.
Synthesis of Polycyclic and Macrocyclic Systems
The terminal alkene of this compound can participate in a variety of intramolecular cyclization reactions. For instance, after initial alkylation to introduce a tethered nucleophile, reactions such as radical cyclizations or transition-metal-catalyzed cyclizations can be employed to form five- or six-membered rings. This strategy provides a powerful approach to the construction of polycyclic frameworks found in many natural products.
Furthermore, the ability to first perform an intermolecular reaction at the mesylate position and then utilize the alkene in a ring-closing metathesis (RCM) reaction opens a pathway to macrocyclic structures. By carefully choosing the reaction partners, chemists can control the size of the resulting ring, providing access to a diverse range of macrocycles that are of interest in drug discovery and materials science.
Development of Bioactive Compound Analogues
The hexenyl motif is present in a number of natural products and bioactive molecules. This compound serves as a convenient building block for the synthesis of analogues of these compounds. By incorporating this fragment, medicinal chemists can systematically modify the structure of a lead compound to probe structure-activity relationships (SAR) and optimize its pharmacological properties. The ability to easily attach this fragment via the mesylate and then modify the alkene allows for the rapid generation of a library of analogues for biological screening.
Stereoselective Synthesis of Chiral Compounds
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry due to the often differing biological activities of enantiomers. This compound can be employed in stereoselective synthesis in several ways.
If the starting Hex-5-en-2-ol is resolved into its individual enantiomers before conversion to the methanesulfonate, then the resulting chiral, non-racemic this compound can be used to transfer this chirality to new molecules. In nucleophilic substitution reactions that proceed with inversion of stereochemistry (SN2 mechanism), the stereocenter at the C2 position is inverted in the product. This provides a predictable method for controlling the absolute stereochemistry of the newly formed bond.
Alternatively, the alkene can be the site of stereoselective reactions. For example, asymmetric epoxidation or dihydroxylation of the terminal double bond can introduce new stereocenters with high enantiomeric excess. The resulting chiral diols or epoxides are versatile intermediates that can be further elaborated into a wide range of complex chiral molecules.
Enantioselective Routes to Diverse Hexenyl and Hexynyl Derivatives
The chiral nature of this compound makes it an invaluable precursor for the synthesis of enantiomerically enriched hexenyl and hexynyl derivatives. The methanesulfonate group, being an excellent leaving group, readily participates in nucleophilic substitution reactions. By employing either the (R)- or (S)-enantiomer of the starting material, chemists can access a specific stereoisomer of the desired product with high predictability.
The general transformation involves the displacement of the methanesulfonate group by a variety of nucleophiles. For instance, reaction with organocuprates or other organometallic reagents allows for the introduction of diverse alkyl, aryl, or vinyl substituents at the C2 position. This methodology provides a straightforward route to a broad spectrum of chiral hexenyl derivatives.
Furthermore, the terminal alkene functionality of this compound can be readily converted to an alkyne. This transformation opens up access to a parallel class of chiral hexynyl derivatives, which are also important building blocks in natural product synthesis and medicinal chemistry. The conversion is typically achieved through a sequence of bromination and dehydrobromination reactions. The resulting chiral hexynyl methanesulfonate can then undergo similar nucleophilic substitution reactions to introduce a wide range of functional groups.
The stereochemical outcome of these reactions is a critical aspect. In many cases, the nucleophilic substitution proceeds with inversion of configuration at the stereocenter, following an S(_N)2 mechanism. This predictable stereochemical course is fundamental to the utility of this compound in asymmetric synthesis.
Table 1: Representative Enantioselective Transformations of this compound
| Starting Material | Nucleophile/Reagent | Product Class | Key Transformation |
| (R)-Hex-5-en-2-yl methanesulfonate | Alkylcuprate | (S)-Substituted hexenes | S(_N)2 displacement |
| (S)-Hex-5-en-2-yl methanesulfonate | Sodium azide | (R)-2-Azidohex-5-ene | S(_N)2 displacement |
| (R)-Hex-5-en-2-yl methanesulfonate | 1. Br(_2)2. NaNH(_2) | (R)-Hex-5-yn-2-yl methanesulfonate | Alkyne formation |
| (R)-Hex-5-yn-2-yl methanesulfonate | Phenylmagnesium bromide | (S)-2-Phenylhex-5-yne | S(_N)2 displacement |
Control of Remote Stereocenters in Advanced Synthetic Sequences
A more sophisticated application of this compound lies in its ability to influence the stereochemistry of newly formed chiral centers at a distance from the original stereocenter. This concept, known as remote stereocontrol, is a significant challenge in organic synthesis. The chiral information embedded in the hex-5-en-2-yl moiety can be relayed through various reaction mechanisms to direct the stereochemical outcome of reactions occurring elsewhere in the molecule.
One strategy involves intramolecular reactions where the stereocenter of the hexenyl chain dictates the facial selectivity of an approaching reagent to a remote functional group. For example, the alkene can be functionalized to an epoxide. The subsequent intramolecular ring-opening of this epoxide by a nucleophile tethered to the molecule can be highly stereoselective, with the existing stereocenter at C2 guiding the trajectory of the nucleophile.
While direct and detailed research findings specifically on "this compound" for these advanced applications are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from the well-established chemistry of its precursor, chiral hex-5-en-2-ol, and the general behavior of methanesulfonate leaving groups. The strategic placement of a chiral center and a reactive functional group within the same molecule provides a powerful platform for executing complex, stereocontrolled transformations.
Table 2: Conceptual Strategies for Remote Stereocontrol
| Strategy | Description | Potential Application with this compound Derivative |
| Intramolecular Cyclization | The existing stereocenter directs the stereochemical outcome of a ring-forming reaction. | A derivative could undergo an intramolecular Heck reaction where the chiral center influences the stereochemistry of the newly formed ring. |
| Substrate-Controlled Diastereoselection | The chiral substrate biases the approach of a reagent to a remote prochiral center. | Epoxidation of the double bond, followed by a nucleophilic addition to a carbonyl group elsewhere in the molecule, could be directed by the C2 stereocenter. |
| Conformational Control | The chiral center dictates the most stable conformation of the molecule, leading to a preferred stereochemical outcome in a subsequent reaction. | In a radical cyclization, the conformation adopted by the hexenyl chain could determine the stereochemistry of the newly formed stereocenters. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Hex-5-en-2-yl methanesulfonate (B1217627). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the carbon skeleton, the positions of the double bond and the methanesulfonate group, and the stereochemistry of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Hex-5-en-2-yl methanesulfonate exhibits characteristic signals that correspond to the different types of protons present in the molecule. The methanesulfonyl group (CH₃SO₃-) typically shows a sharp singlet in the downfield region. The protons of the terminal vinyl group (=CH₂) give rise to distinct multiplets, as does the internal vinyl proton (-CH=). The proton attached to the carbon bearing the methanesulfonate group (-CH(OMs)-) appears as a multiplet, with its chemical shift and coupling pattern providing insight into the adjacent protons. The methylene (-CH₂-) and methyl (-CH₃) protons of the hexenyl chain resonate in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbon of the methanesulfonyl group appears at a characteristic downfield chemical shift. The two carbons of the terminal double bond are readily identifiable in the olefinic region of the spectrum. The carbon atom bonded to the oxygen of the methanesulfonate group is also shifted downfield. The remaining aliphatic carbons of the hexenyl chain can be assigned based on their chemical shifts and by using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of attached protons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₃-SO₃ | 3.0 | 38.0 |
| CH(OMs) | 4.8 | 80.0 |
| CH₂-CH(OMs) | 1.7 | 35.0 |
| CH₂-CH=CH₂ | 2.2 | 30.0 |
| -CH=CH₂ | 5.8 | 138.0 |
| =CH₂ | 5.0 | 115.0 |
| CH₃-CH(OMs) | 1.4 | 21.0 |
Note: The data in this table is predicted and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique used to determine the exact molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the unambiguous confirmation of the compound's molecular formula, C₇H₁₄O₃S.
In addition to providing the exact mass of the parent molecule, HRMS can also be used to study its fragmentation patterns. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information that corroborates the data obtained from NMR spectroscopy. For example, the loss of the methanesulfonyl group or cleavage of the hexenyl chain would result in fragment ions with specific m/z values that can be predicted and observed.
Interactive Data Table: Key HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₄O₃S |
| Exact Mass | 178.0664 |
| Common Fragments | [M-CH₃SO₃]⁺, [M-C₆H₁₁]⁺ |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonate group are typically observed in the regions of 1350-1330 cm⁻¹ and 1175-1160 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage appears in the 1000-960 cm⁻¹ range. The presence of the carbon-carbon double bond is indicated by a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, which may show a weak band in the IR spectrum, often produces a strong signal in the Raman spectrum. This makes Raman particularly useful for confirming the presence of the vinyl group in this compound.
These vibrational spectroscopy techniques are also valuable for monitoring the progress of reactions involving this compound. For instance, the disappearance of the characteristic O-H stretching band of the precursor alcohol (hex-5-en-2-ol) and the appearance of the strong S=O stretching bands of the methanesulfonate group can be used to track the esterification reaction.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| S=O (asymmetric stretch) | Stretching | 1350-1330 |
| S=O (symmetric stretch) | Stretching | 1175-1160 |
| C-O | Stretching | 1000-960 |
| C=C | Stretching | ~1640 |
| =C-H | Stretching | >3000 |
Computational and Theoretical Studies on Hex 5 En 2 Yl Methanesulfonate Reactivity
Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular geometry, which are crucial determinants of chemical reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It posits that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For a molecule like Hex-5-en-2-yl methanesulfonate (B1217627), the HOMO is expected to be localized on the carbon-carbon double bond (the π orbital), which is the most electron-rich part of the molecule and therefore the most likely site for electrophilic attack. The LUMO is likely to be associated with the antibonding orbital of the carbon-oxygen bond of the methanesulfonate group (σ* C-O), making this carbon atom susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Unsaturated Esters
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Allylic Acetates | -10.5 to -11.0 | 1.5 to 2.0 | 12.0 to 13.0 |
| Simple Alkenes | -10.0 to -10.5 | 2.0 to 2.5 | 12.0 to 13.0 |
| Alkyl Sulfonates | -11.5 to -12.0 | 1.0 to 1.5 | 12.5 to 13.5 |
Note: These are generalized energy ranges for classes of compounds and not specific values for Hex-5-en-2-yl methanesulfonate.
Mapping Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In this compound, the MEP would likely show a region of negative potential (typically colored red) around the oxygen atoms of the sulfonate group, indicating their high electron density and ability to act as hydrogen bond acceptors. A region of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom attached to the sulfonate group, highlighting their electrophilic character. The area around the double bond would exhibit a region of intermediate, electron-rich potential (often green or yellow).
Natural Bond Orbital (NBO) analysis provides a more quantitative picture of bonding and charge distribution. For this compound, NBO analysis would likely confirm the significant polarization of the C-O bond in the methanesulfonate ester, with a substantial positive charge on the carbon and a negative charge on the oxygen. This analysis would also quantify the delocalization of electron density, for instance, through hyperconjugation, which can influence the stability of reactive intermediates.
Transition State Modeling for Reaction Pathway Elucidation
Transition state modeling is a powerful computational tool for studying the mechanism of a chemical reaction. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which is a key determinant of the reaction rate.
For this compound, a primary reaction of interest would be nucleophilic substitution, where the methanesulfonate group acts as a good leaving group. Transition state modeling could be employed to distinguish between an SN1-type mechanism, proceeding through a carbocation intermediate, and an SN2-type mechanism, involving a concerted backside attack by a nucleophile. Given the secondary nature of the carbon bearing the methanesulfonate group and the presence of the double bond which can stabilize a positive charge through anchimeric assistance, the actual mechanism could be complex. Computational modeling would be essential to elucidate the precise nature of the transition state and the reaction pathway.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. mdpi.com This is particularly important for flexible molecules like this compound.
An MD simulation would reveal the preferred conformations of the hexenyl chain and the orientation of the methanesulfonate group. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. For instance, the accessibility of the electrophilic carbon to a nucleophile can be sterically hindered in certain conformations.
Furthermore, MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. mdpi.com These simulations can provide insights into the structure of the solvent shell around the molecule and how solvent molecules might participate in the reaction, for example, by stabilizing charged intermediates or transition states.
Computational Prediction and Rationalization of Stereoselectivity in Reactions
This compound is a chiral molecule. Therefore, its reactions with other chiral or prochiral molecules can lead to the formation of stereoisomers. Computational chemistry offers powerful tools to predict and rationalize the stereoselectivity of such reactions. rsc.org
By modeling the transition states leading to the different stereoisomeric products, the activation energies for each pathway can be calculated. rsc.org According to transition state theory, the pathway with the lower activation energy will be favored, and the ratio of the products can be predicted using the Boltzmann distribution. These calculations can provide a deep understanding of the origins of stereoselectivity, pinpointing the specific steric and electronic interactions in the transition state that favor the formation of one stereoisomer over another. For reactions involving this compound, this would involve modeling the approach of a nucleophile to the chiral center and evaluating the energies of the competing diastereomeric transition states.
Future Directions and Emerging Research Avenues for Hex 5 En 2 Yl Methanesulfonate
Development of Sustainable Synthetic Approaches (e.g., Mechanochemistry, Biocatalysis, Flow Chemistry)
Modern chemical synthesis is increasingly driven by the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous substances. Future research on Hex-5-en-2-yl methanesulfonate (B1217627) will likely prioritize the development of more sustainable and efficient manufacturing processes.
Mechanochemistry: This solvent-free approach uses mechanical force to drive chemical reactions. acs.org Research into the mechanochemical synthesis of sulfonate esters is an emerging field. A potential future direction involves a solid-state reaction between a salt of hex-5-en-2-ol (an alkoxide) and methanesulfonyl chloride, or the adaptation of mechanochemical methods used for synthesizing related vinyl sulfones. chemrxiv.org Such a process could eliminate the need for volatile organic solvents, reduce reaction times, and simplify purification, aligning with green chemistry principles.
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Arylsulfate sulfotransferases (ASSTs) have been identified that can catalyze the sulfation of a diverse range of phenolic and aliphatic alcohols. nih.govresearchgate.net A significant research avenue is the discovery or protein engineering of a specific sulfotransferase that can efficiently transfer a methylsulfonyl group to hex-5-en-2-ol with high enantioselectivity. This biocatalytic approach would operate under mild aqueous conditions and circumvent the use of corrosive reagents like methanesulfonyl chloride and organic bases. arkema.comorgsyn.org
Flow Chemistry: Continuous flow synthesis provides enhanced safety, efficiency, and scalability compared to traditional batch processing. thalesnano.comnih.gov The synthesis of Hex-5-en-2-yl methanesulfonate, which typically involves the highly exothermic reaction of an alcohol with methanesulfonyl chloride, is an ideal candidate for flow chemistry. eurjchem.com A flow reactor allows for precise control over reaction temperature and mixing, minimizing the formation of byproducts and improving safety when handling unstable intermediates. nih.gov Future research could focus on developing a telescoped multi-step flow process where hex-5-en-2-ol is generated and immediately converted to the methanesulfonate without isolation, significantly improving process efficiency. umontreal.caflinders.edu.au
Table 1: Comparison of Sustainable Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. | Development of solid-state methods for sulfonylation of alcohols. |
| Biocatalysis | High selectivity, mild aqueous conditions, reduced use of hazardous reagents. | Discovery or engineering of sulfotransferases for specific methanesulfonylation. |
| Flow Chemistry | Enhanced safety, superior heat and mass transfer, scalability, process intensification. | Design of continuous flow reactors for the safe and efficient synthesis from hex-5-en-2-ol. |
Exploration of Novel Catalytic Asymmetric Transformations
As a chiral molecule featuring an allylic system and an excellent methanesulfonate leaving group, this compound is a prime substrate for catalytic asymmetric transformations to create new stereocenters.
The field of transition-metal-catalyzed asymmetric allylic alkylation (AAA) offers a powerful platform for this exploration. researchgate.netnih.gov Both palladium and iridium catalysts have been extensively used to achieve high levels of enantioselectivity in the substitution of allylic electrophiles. thieme-connect.descilit.com Future research will involve reacting this compound with a broad range of soft and hard nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.
Iridium-Catalyzed AAA: Iridium catalysis is particularly noteworthy for its ability to promote the reaction of various nucleophiles at the more substituted carbon of an allyl group, often leading to branched products with high regioselectivity and enantioselectivity. pkusz.edu.cnnih.govnih.govrsc.org Applying this methodology to this compound could provide access to a wide array of complex chiral molecules that are difficult to synthesize through other means. The development of new chiral phosphoramidite ligands could further enhance the scope and selectivity of these transformations. pkusz.edu.cnrsc.org
Palladium-Catalyzed AAA: Palladium-catalyzed AAA is a highly versatile and well-established method for forming C-C, C-N, and C-O bonds. thieme-connect.denih.govrsc.org The reaction of this compound with various pronucleophiles, such as malonates, amines, and phenols, in the presence of a chiral palladium catalyst represents a significant area for future investigation. nih.gov This would enable the synthesis of diverse acyclic structures with multiple stereocenters, which are valuable intermediates in pharmaceutical and natural product synthesis.
Table 2: Potential Asymmetric Transformations Utilizing this compound
| Catalytic System | Nucleophile Type | Potential Chiral Product |
|---|---|---|
| Iridium / Chiral Ligand | Carbon (e.g., organozinc) | Branched allylic structures |
| Iridium / Chiral Ligand | Nitrogen (e.g., amines) | Chiral allylic amines |
| Palladium / Chiral Ligand | Carbon (e.g., malonates) | Chiral dicarbonyl compounds |
| Palladium / Chiral Ligand | Oxygen (e.g., phenols) | Chiral allylic ethers |
Design and Synthesis of Advanced Methanesulfonate-Based Reagents and Ligands
Beyond its role as a reactive intermediate, the methanesulfonate moiety can be incorporated into the design of novel reagents and ligands for asymmetric catalysis. The sulfonate group possesses unique electronic and steric properties that can be harnessed to influence the outcome of chemical reactions.
A promising direction is the development of chiral ligands that contain a sulfonate group. acs.org For instance, the enantiopure form of the sSPhos ligand, a bifunctional monophosphine containing a sulfonate group, has proven highly effective in palladium-catalyzed AAA. acs.org The sulfonate group can participate in noncovalent interactions, such as hydrogen bonding or electrostatic interactions, within the catalyst-substrate complex, thereby influencing enantioselectivity. Future work could focus on synthesizing derivatives of this compound where the core structure is part of a larger, more complex chiral ligand scaffold.
Another avenue of research is the creation of axially chiral sulfonic acids or their ester derivatives to serve as novel Brønsted acid catalysts. acs.org While most research has focused on aryl sulfonic acids, the principles could be extended to chiral alkyl methanesulfonates. By designing molecules where the methanesulfonate group is held in a rigid chiral environment, it may be possible to create a new class of organocatalysts for various asymmetric transformations. The synthesis of new chiral ionic liquids based on sulfonate anions derived from chiral amino alcohols also points toward new applications in chiral recognition and catalysis. researchgate.net
Q & A
Q. What synthetic routes are recommended for preparing Hex-5-en-2-yl methanesulfonate with high regioselectivity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-hexen-2-ol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine or pyridine is added to scavenge HCl, improving yield (70–85%). Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the absence of starting alcohol. Post-synthesis, purification via silica gel chromatography or fractional distillation is essential to isolate the product from byproducts like dialkylated species .
Q. How can researchers verify the purity of this compound?
Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–230 nm. Gas chromatography coupled with flame ionization detection (GC-FID) is also effective, particularly for quantifying residual solvents (e.g., THF, dichloromethane). For trace impurities (<0.1%), mass spectrometry (LC-MS or GC-MS) identifies side products such as methanesulfonic acid or unreacted alkene precursors. Calibration curves using certified reference standards (e.g., ethyl methanesulfonate) improve accuracy .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Due to its alkylating properties and potential mutagenicity, strict safety measures are required:
- Use glove boxes or fume hoods with HEPA filters to prevent inhalation.
- Wear nitrile gloves and chemically resistant aprons.
- Store at 2–8°C in amber glass bottles under nitrogen to prevent hydrolysis.
- Quench waste with 10% sodium bicarbonate before disposal to neutralize reactive sulfonate esters .
Advanced Research Questions
Q. How does this compound compare to ethyl methanesulfonate (EMS) in inducing DNA alkylation?
Methodological Answer: this compound’s longer alkyl chain increases lipophilicity, enhancing cell membrane penetration compared to EMS. However, its bulkier structure may reduce reactivity with nucleophilic DNA bases (e.g., guanine N7 positions). In vitro assays (e.g., comet assay or micronucleus test) quantify DNA damage in lymphocyte cultures. Dose-response curves (0.1–10 mM) and LC-MS/MS analysis of alkylated DNA adducts (e.g., O⁶-alkylguanine) reveal comparative mutagenic potency. EMS is ~3× more reactive due to its smaller size, but Hex-5-en-2-yl derivatives show prolonged half-life in biological matrices .
Q. What experimental designs mitigate instability of this compound in aqueous buffers?
Methodological Answer: Hydrolysis rates depend on pH and temperature. For kinetic studies:
- Prepare stock solutions in anhydrous DMSO or acetonitrile.
- Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays, with ≤2% organic solvent to maintain solubility.
- Monitor degradation via UV-Vis spectroscopy (absorbance decay at 260 nm) or ¹H NMR (disappearance of CH₃SO₃ peaks). Half-life (t₁/₂) calculations under varying conditions (e.g., 25°C vs. 37°C) guide optimal storage and usage timelines .
Q. How can environmental degradation pathways of this compound be modeled?
Methodological Answer: Environmental fate studies use gas-phase ozonation reactors or aqueous photolysis setups with UV-C lamps (254 nm). Degradation products (e.g., methanesulfonic acid, hexenol) are identified via ion chromatography (IC) for sulfonate ions and GC-MS for volatile organics. Ecotoxicity is assessed using Daphnia magna (48-h LC50) and algal growth inhibition tests (OECD 201). Hydrolysis dominates in neutral water (t₁/₂ ~12 h), while photolysis accelerates degradation in sunlight (t₁/₂ ~4 h) .
Q. What chromatographic methods resolve enantiomeric impurities in this compound?
Methodological Answer: Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane/isopropanol (90:10) mobile phase separates enantiomers. For trace enantiomeric impurities (<0.5%), polarimetric detection or circular dichroism (CD) spectroscopy enhances sensitivity. Derivatization with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) improves resolution in GC-MS analysis .
Q. How is this compound used in studying alkyltransferase enzyme kinetics?
Methodological Answer: The compound serves as a substrate for O⁶-alkylguanine-DNA alkyltransferase (AGT) assays. Recombinant AGT is incubated with alkylated DNA (pre-treated with this compound), and reaction rates are measured via fluorescence polarization (FP) or stopped-flow kinetics. Michaelis-Menten parameters (Km, Vmax) are compared to EMS-derived adducts to elucidate AGT’s substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
